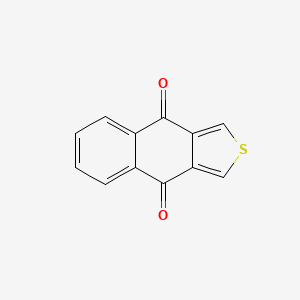
Naphtho(2,3-c)thiophene-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(2,3-c)thiophene-4,9-dione is an organic compound that belongs to the class of naphthoquinones fused with a thiophene ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in various chemical and industrial applications, particularly in the field of organic electronics and photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphtho(2,3-c)thiophene-4,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-naphthoquinone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Naphtho(2,3-c)thiophene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Naphtho(2,3-c)thiophene-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of naphtho(2,3-c)thiophene-4,9-dione involves its strong electron-withdrawing properties, which influence the electronic properties of the molecules it interacts with. This compound can modulate the electronic structure of polymers and other materials, enhancing their performance in electronic applications. The molecular targets and pathways involved include the modulation of charge transport and energy levels in organic electronic devices .
Comparison with Similar Compounds
Naphtho(2,3-b)thiophene-4,9-dione: Similar structure but different electronic properties.
Benzodithiophene derivatives: Used in similar applications but with different structural features.
Thieno[3,4-b]thiophene derivatives: Another class of thiophene-fused compounds with distinct properties.
Uniqueness: Naphtho(2,3-c)thiophene-4,9-dione is unique due to its specific fusion of naphthoquinone and thiophene, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of high-performance organic electronic materials .
Biological Activity
Naphtho(2,3-c)thiophene-4,9-dione, a compound belonging to the class of naphthoquinones, has garnered attention due to its diverse biological activities. This article explores its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused ring system that includes both naphthalene and thiophene moieties. This structure contributes to its unique electronic properties and biological activity.
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of this compound and its derivatives against various cancer cell lines.
Case Studies
-
Cytotoxic Evaluation Against Cancer Cells
- A study synthesized various acyl derivatives of this compound and assessed their cytotoxicity against seven cancer cell types. Notably, the compound 2,7-diacetyl this compound exhibited significant cytotoxicity against leukemia cells with log GI50 values of -7.61 against SR cells and -7.18 against MOLT-4 cells .
- Another investigation focused on analogs of this compound that showed potent anti-proliferative activity against HT-29 colorectal cancer cells. The compound with the highest potency demonstrated an IC50 value of 8.11 μM .
- Mechanisms of Action
Antiviral and Antimicrobial Activities
In addition to its anticancer properties, this compound has shown potential antiviral and antimicrobial activities.
- Antiviral Activity : Certain derivatives have been reported to exhibit antiviral effects against viruses such as the Japanese encephalitis virus .
- Antimicrobial Activity : Recent studies have indicated that modifications to the thiophene ring can enhance antimicrobial efficacy against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 15.8 μM for specific derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural modifications.
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| 1 | None | 18.11 | Cytotoxic |
| 2 | Acetyl | 8.11 | Cytotoxic |
| 3 | Thiophenyl | 15.8 | Antimicrobial |
Key Findings :
- Electron-withdrawing groups enhance cytotoxicity.
- Structural modifications lead to varying degrees of selectivity and potency against different cell lines.
Properties
CAS No. |
33527-20-7 |
|---|---|
Molecular Formula |
C12H6O2S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
benzo[f][2]benzothiole-4,9-dione |
InChI |
InChI=1S/C12H6O2S/c13-11-7-3-1-2-4-8(7)12(14)10-6-15-5-9(10)11/h1-6H |
InChI Key |
OMZKZKGVFMWHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CSC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















